4-(3-Oxobutanamido)benzamide
Overview
Description
“4-(3-Oxobutanamido)benzamide” is a chemical compound with the molecular formula C11H12N2O3 . It has an average mass of 220.225 Da and a mono-isotopic mass of 220.084793 Da . This compound is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of benzamides, such as “4-(3-Oxobutanamido)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the electrochemical synthesis and amidation of benzoin . The order of reactions can change the products produced .Molecular Structure Analysis
The molecular structure of “4-(3-Oxobutanamido)benzamide” can be analyzed using density functional theory . The structure includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
The chemical reactions involving “4-(3-Oxobutanamido)benzamide” can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .Physical And Chemical Properties Analysis
Most amides, including “4-(3-Oxobutanamido)benzamide”, are solids at room temperature. The boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .Scientific Research Applications
1. Antioxidant and Antibacterial Activities
- Summary of Application: Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity. This includes total antioxidant, free radical scavenging, and metal chelating activity .
- Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were then analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
2. Bioactive Benzanilides
- Summary of Application: A diversity-oriented synthesis of bioactive benzanilides via a regioselective C (sp2)–H hydroxylation strategy has been studied .
- Methods of Application: Different regioselectivity was observed with Ru (II) and Pd (II) catalysts. The reaction demonstrates excellent regioselectivity, good tolerance of functional groups, and high yields .
- Results or Outcomes: A wide range of ortho-hydroxylated-benzanilides can be readily synthesized with excellent regioselectivity via this new synthetic strategy .
3. Anti-tubercular Agents
- Summary of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained were not detailed in the source .
4. Synthesis of Benzamides
- Summary of Application: A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported .
- Methods of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .
- Results or Outcomes: The prepared catalyst provides active sites for the synthesis of benzamides. The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and use of ultrasonic irradiation as a green and powerful technology .
Safety And Hazards
properties
IUPAC Name |
4-(3-oxobutanoylamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)6-10(15)13-9-4-2-8(3-5-9)11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHMIKIYRAREFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356619 | |
Record name | 4-(3-Oxobutanamido)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806565 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-Oxobutanamido)benzamide | |
CAS RN |
56766-13-3 | |
Record name | 4-(3-Oxobutanamido)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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